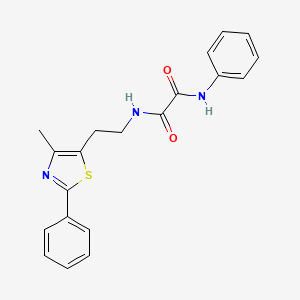
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound with a complex structure and significant potential in various scientific and industrial fields. As a member of the triazine family, it exhibits unique chemical properties that make it valuable in both research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves multiple steps, typically starting with the synthesis of the triazine ring. The compound is then functionalized with the necessary substituents. Reaction conditions often involve organic solvents such as dichloromethane or toluene, with catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow synthesis to ensure consistency and efficiency. Techniques such as crystallization and distillation are employed to purify the final product, ensuring its suitability for various applications.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce hydroxyl groups at specific positions on the triazine ring.
Reduction: : Reducing agents such as sodium borohydride can be used to selectively reduce functional groups within the molecule.
Substitution: : It can participate in nucleophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but generally include substituted triazines, alcohols, and amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing other complex molecules. Its unique reactivity makes it a valuable tool in the development of new materials and chemical processes.
Biology
In biological research, it can be used as a reagent in biochemical assays or as a precursor in the synthesis of biologically active compounds.
Medicine
In medicine, it holds potential for the development of novel therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, it can be used in the manufacture of specialty chemicals, agricultural products, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved vary depending on the specific application and the biological system being studied.
類似化合物との比較
Unique Features
Compared to other triazine derivatives, this compound's unique combination of functional groups provides it with distinctive reactivity and selectivity. It is particularly noted for its stability and ability to participate in a wide range of chemical reactions.
Similar Compounds
4,6-dichloro-1,3,5-triazine: : Another triazine compound, but less reactive due to the absence of the dimethylamino and methoxy groups.
2,4,6-trimethoxy-1,3,5-triazine: : Similar in structure but different in reactivity due to the presence of multiple methoxy groups.
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its specific functionalization, which imparts unique properties and applications.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-18(2)12-15-10(16-13(17-12)20-3)8-14-11(19)9-4-6-21-7-5-9/h9H,4-8H2,1-3H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDPHRCFNFWRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)


![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)




